1-(3-Amino-4-methylphenyl)-3,3-dimethylurea
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Overview
Description
1-(3-Amino-4-methylphenyl)-3,3-dimethylurea is an organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of an amino group, a methyl group, and a dimethylurea moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Amino-4-methylphenyl)-3,3-dimethylurea can be synthesized through several methods. One common approach involves the reaction of 3-amino-4-methylphenyl isocyanate with dimethylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and scalability. These methods utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-4-methylphenyl)-3,3-dimethylurea undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives with different substituents.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted ureas.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted ureas with different functional groups.
Scientific Research Applications
1-(3-Amino-4-methylphenyl)-3,3-dimethylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-methylphenyl)-3,3-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include binding to active sites or allosteric sites, altering the function of the target molecules.
Comparison with Similar Compounds
- 1-(3-Amino-4-methylphenyl)urea
- 1-(3-Amino-4-methylphenyl)-3-methylurea
- 1-(3-Amino-4-methylphenyl)-3,3-diethylurea
Comparison: 1-(3-Amino-4-methylphenyl)-3,3-dimethylurea is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to its analogs, this compound may exhibit different solubility, stability, and biological activity, making it particularly valuable in certain applications.
Properties
IUPAC Name |
3-(3-amino-4-methylphenyl)-1,1-dimethylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-4-5-8(6-9(7)11)12-10(14)13(2)3/h4-6H,11H2,1-3H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKYZXGNETYELK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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